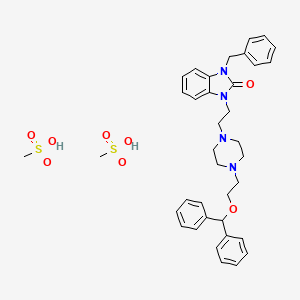
2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the benzimidazole core through cyclization reactions.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Attachment of the diphenylmethoxyethyl group through etherification.
- Final sulfonation to obtain the dimethanesulfonate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in the development of drugs targeting specific diseases.
Industry: Applications in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: A benzimidazole derivative used as an anthelmintic drug.
Albendazole: Another benzimidazole derivative with similar uses to mebendazole.
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate is unique due to its complex structure, which includes multiple functional groups and a piperazine moiety. This complexity may confer unique biological activities and potential therapeutic applications not seen in simpler benzimidazole derivatives.
Properties
CAS No. |
116713-01-0 |
|---|---|
Molecular Formula |
C37H46N4O8S2 |
Molecular Weight |
738.9 g/mol |
IUPAC Name |
1-[2-[4-(2-benzhydryloxyethyl)piperazin-1-yl]ethyl]-3-benzylbenzimidazol-2-one;methanesulfonic acid |
InChI |
InChI=1S/C35H38N4O2.2CH4O3S/c40-35-38(32-18-10-11-19-33(32)39(35)28-29-12-4-1-5-13-29)25-24-36-20-22-37(23-21-36)26-27-41-34(30-14-6-2-7-15-30)31-16-8-3-9-17-31;2*1-5(2,3)4/h1-19,34H,20-28H2;2*1H3,(H,2,3,4) |
InChI Key |
FGBXDZFIKRPLRK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCN2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)CCOC(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















